1-Ethenyl-3-ethynylcyclohexene
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Overview
Description
Preparation Methods
Cefsulodin sodium salt is synthesized through a semi-synthetic process that involves the modification of the cephalosporin core structure . The synthetic route typically includes the following steps:
Formation of the cephalosporin core: The core structure is synthesized through a series of chemical reactions involving the condensation of specific precursors.
Introduction of functional groups: Functional groups such as the sulfophenylacetamido group are introduced to enhance the antibiotic’s activity against specific bacteria.
Purification and crystallization: The final product is purified and crystallized to obtain the sodium salt form.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cefsulodin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the antibiotic’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cefsulodin sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: The compound is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls.
Mechanism of Action
Cefsulodin sodium salt exerts its effects by inhibiting cell wall synthesis in bacteria. It competitively inhibits penicillin-binding proteins (PBPs), which are essential for crosslinking peptidoglycan in the bacterial cell wall . This inhibition disrupts the final transpeptidation step, leading to weakened cell walls and ultimately bacterial cell death .
Comparison with Similar Compounds
Cefsulodin sodium salt is unique among cephalosporin antibiotics due to its specific activity against Pseudomonas aeruginosa . Similar compounds include:
Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity.
Cefotaxime: A third-generation cephalosporin effective against a wide range of Gram-negative bacteria.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Compared to these compounds, Cefsulodin sodium salt is particularly effective against Pseudomonas aeruginosa, making it a valuable tool in both clinical and industrial applications .
Properties
CAS No. |
104943-57-9 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
1-ethenyl-3-ethynylcyclohexene |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8-9H,2,5-7H2 |
InChI Key |
YXEPEKHXXKUCRR-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(CCC1)C#C |
Canonical SMILES |
C=CC1=CC(CCC1)C#C |
Synonyms |
Cyclohexene, 1-ethenyl-3-ethynyl- (9CI) |
Origin of Product |
United States |
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